Product packaging for Columbinic acid(Cat. No.:CAS No. 2441-53-4)

Columbinic acid

Cat. No.: B1246435
CAS No.: 2441-53-4
M. Wt: 278.4 g/mol
InChI Key: HXQHFNIKBKZGRP-OXXZWVFOSA-N
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Description

Historical Perspectives and Early Characterization as an Essential Fatty Acid

Columbinic acid, systematically known as (5E,9Z,12Z)‐octadeca‐5,9,12‐trienoic acid, was first identified as a significant component in the seed oils of plant species such as those from the genus Thalictrum and Aquilegia pageplace.dedoaj.org. Its initial entry into the scientific spotlight came with studies on essential fatty acid (EFA) deficiency. In the early 1980s, research pioneered by Houtsmuller and colleagues characterized this compound as a "new type of essential fatty acid" core.ac.ukmdpi.comcambridge.org.

These early investigations demonstrated that dietary this compound could alleviate many of the hallmark symptoms of EFA deficiency in animal models, most notably the scaly dermatitis and issues with the epidermal water barrier nih.govresearchgate.net. This was a pivotal finding, as it suggested that the structural requirements for a fatty acid to fulfill at least some essential functions were broader than previously understood. At the time, linoleic acid and alpha-linolenic acid were the canonical EFAs, necessary for maintaining health and serving as precursors to signaling molecules. This compound's ability to substitute for them in certain biological roles, despite its unusual structure, opened new avenues of inquiry.

Significance in Lipid Biochemistry and Broader Biological Contexts

This compound is an isomer of the more commonly known pinolenic acid (which has all-cis double bonds) and gamma-linolenic acid (GLA) atamanchemicals.comwikipedia.org. Its defining structural feature is the presence of a trans double bond at the delta-5 position, which profoundly influences its metabolic fate and biological activity. While it can relieve some symptoms of EFA deficiency, it is not considered a true omega-6 EFA because its metabolism diverges significantly from that of linoleic acid wikipedia.org.

One of the most significant aspects of this compound's biochemistry is its interaction with enzymes that metabolize polyunsaturated fatty acids. Like other fatty acids, it can be a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the formation of biologically active metabolites nih.govwikipedia.org. However, the presence of the trans bond means it is not a precursor for the synthesis of prostaglandins (B1171923), a major class of inflammatory mediators derived from arachidonic acid cambridge.org. This distinction is crucial, as it allows this compound to fulfill structural roles without contributing to certain inflammatory pathways.

Research has shown that the metabolites of this compound have specific effects. For instance, the major lipoxygenase product of this compound was found to be effective in resolving the scaly dermatitis in EFA-deficient rats when applied topically, whereas the cyclooxygenase product was not at all effective nih.govresearchgate.net. Further studies revealed a key difference between this compound and its all-cis isomer, pinolenic acid. While pinolenic acid supplementation could effectively reduce the amount of arachidonic acid (AA) within the phosphatidylinositol (PI) pool in cultured cells, this compound had no such effect nih.gov. This finding highlights the high specificity of the enzymes involved in lipid metabolism and underscores this compound's utility as a unique tool for studying lipid signaling.

Current Research Landscape and Key Unanswered Questions

While much of the foundational research on this compound was conducted in the late 20th century, it continues to be a relevant compound in the broader study of lipidomics and, specifically, non-methylene-interrupted fatty acids (NMIFA) nih.govmdpi.com. NMIFA, a class to which this compound belongs, are found in various marine invertebrates and some plants and are being investigated for a range of unique biological properties, including anti-inflammatory, anti-cancer, and anti-parasitic activities researchgate.netnih.gov.

The current research landscape places less focus on this compound itself and more on the diverse functions of NMIFA as a group doaj.orgpublish.csiro.au. However, the existing body of knowledge on this compound provides a critical reference point for understanding how subtle changes in fatty acid structure, such as a single trans bond, can dramatically alter biological function. This has led to several key unanswered questions that remain areas of interest:

Mechanism of Action: What are the precise molecular mechanisms by which the lipoxygenase metabolites of this compound restore the skin's barrier function?

Enzymatic Specificity: Why does the trans-5 double bond prevent this compound from displacing arachidonic acid from the phosphatidylinositol pool, a function its cis-isomer can perform? nih.gov Understanding this could provide deeper insights into the active sites of the relevant acyltransferases.

Plant Physiology: What is the primary physiological role of this compound in the plants that produce it, such as Aquilegia vulgaris? researchgate.net Is it primarily for energy storage, or does it serve a defensive role against pathogens or herbivores, similar to other secondary metabolites? frontiersin.orgusp.br

Biosynthesis: The specific desaturase enzyme responsible for creating the unusual trans-5 double bond in plants is a subject of ongoing investigation, representing a unique piece of evolutionary biochemistry researchgate.net.

Therapeutic Potential: Could the unique profile of this compound—alleviating some EFA deficiency symptoms without being a precursor to prostaglandins—be harnessed for therapeutic applications where managing inflammation is key?

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O2 B1246435 Columbinic acid CAS No. 2441-53-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5E,9Z,12Z)-octadeca-5,9,12-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6-,10-9-,14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQHFNIKBKZGRP-OXXZWVFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CC/C=C/CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Ecological Distribution of Columbinic Acid

Marine Biological Systems as Primary Sources

Marine environments are a rich reservoir of unique fatty acids, including columbinic acid. nih.govresearchgate.net It has been identified in various marine invertebrates, often as a component of their complex lipid profiles. nih.govsemanticscholar.org

Nudibranch Mollusks and Associated Symbiotic Microbiota

Nudibranchs, or sea slugs, are shell-less marine gastropod mollusks known for their vibrant colors and diverse chemical defenses. researchgate.netseaslug.org.ukuoregon.edu Their fatty acid compositions are notably complex and can include very long-chain fatty acids and non-methylene-interrupted fatty acids like this compound. researchgate.net The presence of these unusual fatty acids is influenced by their diet, which often consists of sponges, and their symbiotic relationships with microorganisms. researchgate.netmdpi.com

Research on tropical nudibranchs, such as Chromodoris sp. and Phyllidia coelestis, has revealed the presence of this compound within their lipid profiles. nih.gov The fatty acid composition of nudibranchs is often a reflection of their prey; for instance, dorid nudibranchs that feed on sponges may sequester chemical compounds from them. mdpi.comnih.govresearchgate.net These sequestered compounds, potentially including fatty acids like this compound, can then be used for the nudibranch's own defense. seaslug.org.uk Furthermore, symbiotic bacteria residing within nudibranch tissues are believed to contribute to the production of unique fatty acids that serve as chemical defenses for the host. researchgate.netmdpi.com

Echinoderms and Other Invertebrate Phyla

The phylum Echinodermata, which includes sea stars, sea urchins, and sea cucumbers, is another significant marine source of diverse fatty acids. researchgate.netdntb.gov.ua These exclusively marine animals inhabit a wide range of depths and latitudes, and their unique metabolic capabilities contribute to the presence of unusual fatty acids in their tissues. researchgate.netdntb.gov.ua this compound has been noted as one of the fatty acids found within this phylum. researchgate.netmdpi.comresearchgate.net The presence of such compounds is attributed to both the echinoderms' own biosynthetic pathways and their feeding habits. dntb.gov.ua

Beyond echinoderms, this compound and related non-methylene-interrupted fatty acids have been identified in other marine invertebrates, including mollusks and arthropods. semanticscholar.org For example, it has been found in the New Zealand green-lipped mussel, Perna canaliculus. nih.gov The widespread, albeit often minor, occurrence of these fatty acids across different invertebrate phyla suggests a conserved and fundamental role in marine ecosystems. nih.gov

Marine Algae and Microalgal Contributions

Marine algae are primary producers in the marine food web and are known to synthesize a wide array of fatty acids. gsconlinepress.com While specific data on this compound in many algal species is limited, some studies indicate its presence. For instance, research on the secondary metabolism of fatty acids by certain marine algae has shown the production of this compound. nisr.or.jpgoogle.com The fatty acid profiles of marine macroalgae are diverse, with significant variations between green, brown, and red algae, influenced by environmental conditions. gsconlinepress.com These algae serve as a foundational food source, and the fatty acids they produce, including potentially this compound, are transferred up the food chain, contributing to the fatty acid composition of the organisms that consume them. mdpi.com

Terrestrial Biota and Plant Seed Oils

This compound is not exclusive to marine life; it is also present in the terrestrial biosphere, most notably in the seed oils of various plants. nih.govresearchgate.net

Occurrence in Specific Conifer Species (e.g., Pinus koraiensis)

The seeds of conifer species are a prominent source of this compound and other related Δ5-unsaturated polymethylene-interrupted fatty acids. researchgate.netscite.ai Seed oils from numerous species within the Pinaceae family, including various pines (Pinus), spruces (Picea), firs (Abies), and larches (Larix), have been found to contain this compound. nih.govresearchgate.netsemanticscholar.org

Korean pine (Pinus koraiensis) seed oil, in particular, has been a subject of research for its fatty acid composition, which includes pinolenic acid, an isomer of this compound. atamanchemicals.comscispace.comtandfonline.com While pinolenic acid is often the more abundant isomer, this compound is also present. atamanchemicals.comwikipedia.org The term this compound is sometimes used in literature to refer to the (5E,9Z,12Z) isomer, distinguishing it from the all-cis configuration of pinolenic acid. atamanchemicals.comwikipedia.org Seed oils from other conifers like maritime pine (Pinus pinaster) also contain these unique fatty acids. atamanchemicals.comresearchgate.net

Table 1: Presence of this compound and/or its Isomer Pinolenic Acid in Select Conifer Genera
GenusFamilyReference
Pinus (Pines)Pinaceae nih.govresearchgate.netresearchgate.net
Abies (Firs)Pinaceae nih.govresearchgate.net
Cedrus (Cedars)Pinaceae nih.govresearchgate.net
Larix (Larches)Pinaceae nih.govresearchgate.net
Picea (Spruces)Pinaceae nih.govresearchgate.net
Cupressus (Cypresses)Cupressaceae nih.govresearchgate.net
Juniperus (Junipers)Cupressaceae nih.govresearchgate.net
Thuja (Arborvitae)Cupressaceae nih.govresearchgate.net
Sequoia (Sequoias)Cupressaceae nih.govresearchgate.net

Presence in Other Botanical Sources

Beyond the conifers, this compound has been identified in the seed oils of other plant families. One of the earliest identified sources was from plants in the Ranunculaceae family, specifically from Aquilegia vulgaris (columbine), from which the fatty acid derives its name, and Thalictrum species. scribd.comwikipedia.org It has also been reported in Anemone leveillei, another member of the Ranunculaceae family. nih.govsemanticscholar.org Furthermore, research has pointed to its existence in certain species within the Apocynaceae and Malvaceae families. nih.govsemanticscholar.org For instance, it has been found in Malvaviscus arboreus and Allamanda cathartica. nih.gov

Table 2: Occurrence of this compound in Various Botanical Families
FamilyGenus/SpeciesReference
RanunculaceaeAquilegia vulgaris, Thalictrum sp., Anemone leveillei nih.govsemanticscholar.orgscribd.comwikipedia.org
ApocynaceaeAllamanda cathartica nih.gov
MalvaceaeMalvaviscus arboreus nih.gov
PinaceaePinus koraiensis, Pinus pinaster nih.govresearchgate.net

Microbial Production in Diverse Ecosystems

Current scientific literature does not provide direct evidence of the de novo synthesis of this compound by microorganisms. The primary natural sources of this unusual fatty acid are found in the plant kingdom, particularly in the seed oils of certain species. However, research has revealed that various microorganisms possess the metabolic capability to transform this compound, altering its structure through processes such as biohydrogenation. This microbial activity is significant in ecosystems where these microbes encounter plant-derived lipids, including the gastrointestinal tracts of animals and environments undergoing fermentation of plant materials.

Research Findings on Microbial Transformation

The most well-documented microbial interaction with this compound involves its transformation by lactic acid bacteria. Specifically, studies have highlighted the activity of Lactobacillus plantarum strain AKU 1009a. This bacterium is capable of metabolizing a range of polyunsaturated fatty acids that share a common C18 structure with a cis-9, cis-12 diene system. nih.gov this compound (trans-5,cis-9,cis-12-18:3) fits this structural requirement and is therefore a substrate for the enzymatic machinery of this bacterium. nih.gov

The transformation process is a form of biohydrogenation, where the bacterium modifies the double bonds of the fatty acid. In the case of C18 fatty acids with the cis-9, cis-12 diene system, Lactobacillus plantarum AKU 1009a isomerizes this structure into conjugated diene systems, namely cis-9, trans-11 and trans-9, trans-11. nih.gov These conjugated dienes can be subsequently saturated to a trans-10 monoene system. nih.gov This metabolic capability provides valuable insight into the pathways of biohydrogenation by anaerobic and microaerophilic bacteria. nih.gov

The ecological significance of this transformation is particularly relevant in the rumen, the specialized stomach compartment of ruminant animals. The rumen is a complex microbial ecosystem where bacteria actively metabolize dietary lipids. nih.govfao.org Polyunsaturated fatty acids from ingested plants undergo extensive biohydrogenation by the rumen microflora. nih.gov While the specific transformation products of this compound by the mixed microbial community in the rumen are part of a complex web of reactions, the actions of bacteria like Lactobacillus plantarum are representative of the processes that alter the fatty acid profile of dietary lipids. nih.govnih.gov

Furthermore, some aerobic bacteria, such as certain species of Pseudomonas and Vibrio, are known to synthesize trans-unsaturated fatty acids de novo by directly isomerizing the cis configuration of the double bond in their membrane lipids. nih.govoup.com This mechanism allows them to adapt their membrane fluidity in response to environmental stressors. nih.gov While this demonstrates a microbial capacity for producing trans bonds, a key feature of this compound, there is no current research linking this process directly to the synthesis of this compound itself.

Data on Microbial Transformation of this compound

The following table summarizes the known microbial transformation of this compound based on available research findings.

MicroorganismEcosystem/EnvironmentSubstrateTransformation ProcessKey ProductsReference
Lactobacillus plantarum AKU 1009aLaboratory culture (isolated from fermented food)This compound (trans-5,cis-9,cis-12-18:3)Biohydrogenation (Isomerization and Saturation)Conjugated diene systems (cis-9,trans-11 and trans-9,trans-11), further saturated to a trans-10 monoene system. nih.gov

Biosynthesis and Biogenetic Pathways of Columbinic Acid

Enzymatic Elongation and Desaturation Mechanisms in Eukaryotic Organisms

In eukaryotes, the synthesis of polyunsaturated fatty acids (PUFAs) is a well-orchestrated process occurring predominantly in the endoplasmic reticulum. ijs.si This process relies on the sequential action of two key enzyme families: fatty acid desaturases and elongases. nih.govresearchgate.net Desaturases introduce double bonds at specific positions in the acyl chain, while elongases add two-carbon units, lengthening the fatty acid. nih.govyoutube.com

The de novo synthesis of fatty acids typically produces the 16-carbon saturated fatty acid, palmitic acid, which can then be elongated to stearic acid (18:0). researchgate.net From there, a cascade of desaturation and elongation steps generates a variety of unsaturated fatty acids. researchgate.net The biosynthesis of an 18-carbon PUFA like columbinic acid begins with the essential fatty acid linoleic acid (9Z,12Z-18:2) as a precursor.

The formation of this compound from linoleic acid requires the introduction of a double bond at the Δ5 position. This is accomplished by a specific class of enzymes known as "front-end" desaturases, which insert double bonds between the existing double bond closest to the carboxyl group and the carboxyl group itself.

While the specific enzyme responsible for synthesizing the trans-double bond in this compound is not definitively characterized in all organisms, the pathway follows a logical sequence:

Δ12 Desaturase: This enzyme acts on oleic acid (9Z-18:1) to produce linoleic acid (9Z,12Z-18:2), the direct precursor.

Δ5 Desaturase: A highly specific Δ5-desaturase then acts on linoleic acid. Unlike most desaturases that produce cis-bonds, this enzyme, or an associated isomerase, is responsible for creating the unique trans-configuration at the 5th carbon position.

Once synthesized, this compound can undergo further modification. Research in rats has shown that dietary this compound is incorporated into various tissues and can be elongated. nih.gov Specifically, it is partially elongated to 7-trans, 11-cis, 14-cis eicosatrienoic acid (20:3), demonstrating the activity of fatty acid elongases on this unique substrate. nih.gov However, studies also indicate that this compound itself is not further desaturated. nih.govscispace.com

Table 1: Key Enzyme Classes in Eukaryotic Biosynthesis of this compound
Enzyme ClassFunctionSubstrate (in pathway)Product (in pathway)Relevance to this compound
Δ12-DesaturaseIntroduces a cis double bond at the 12th carbon position.Oleic acid (18:1 n-9)Linoleic acid (18:2 n-6)Produces the essential precursor for this compound synthesis.
Δ5-DesaturaseIntroduces a double bond at the 5th carbon position.Linoleic acid (18:2 n-6)This compound (5,9,12-18:3)Catalyzes the key step, forming the defining C5=C6 double bond. This step involves unusual stereochemical control to produce a trans bond.
Fatty Acid Elongase (ELOVL)Extends the fatty acid chain by two carbons.This compound (18:3)(7E,11Z,14Z)-Eicosatrienoic acid (20:3)Demonstrates that this compound can serve as a substrate for further metabolic modification. nih.gov

The stereochemistry of double bonds is a critical aspect of a fatty acid's structure and function. The vast majority of naturally occurring unsaturated fatty acids in eukaryotes possess cis double bonds. libretexts.orglibretexts.org The introduction of a cis bond is a highly controlled process, dictated by the three-dimensional structure of the desaturase active site. nih.gov

The presence of a trans double bond at the C-5 position in this compound is a notable exception and points to a specialized enzymatic mechanism. Two primary hypotheses exist for this stereochemical control:

Atypical Desaturase Activity: The Δ5-desaturase involved may have a unique catalytic mechanism that inherently produces a trans bond instead of the typical cis bond.

Isomerase Activity: It is possible that a cis double bond is initially inserted at the Δ5 position, which is then rapidly converted to a trans configuration by a specific isomerase enzyme.

This precise control is crucial, as the trans configuration significantly alters the fatty acid's shape from a bent molecule (characteristic of cis isomers) to a more linear one, impacting how it is incorporated into cell membranes and metabolized further.

Microbial Biosynthetic Routes and Biotransformation Capacities

Microorganisms, including fungi and bacteria, possess diverse metabolic capabilities for producing and modifying fatty acids. huji.ac.il These pathways can differ significantly from those in higher eukaryotes and offer potential alternative routes for generating unusual fatty acids.

Fungi are known producers of a vast array of secondary metabolites and possess robust fatty acid synthesis machinery. nih.gov The core pathway begins with the conversion of acetyl-CoA and malonyl-CoA into long-chain saturated fatty acids by the multi-enzyme fatty acid synthase (FAS) complex. researchgate.net

Following synthesis by FAS, these saturated fatty acids can be modified by fungal desaturases and elongases, similar to other eukaryotes. researchgate.net Fungi possess a range of desaturases (e.g., Δ9, Δ12) that enable them to produce common unsaturated fatty acids like oleic acid and linoleic acid. While fungi are metabolically versatile, the specific production of this compound, with its characteristic trans-5 double bond, is not a commonly reported feature of major fungal metabolic pathways. nih.gov

Lactic acid bacteria, particularly species like Lactobacillus plantarum, are renowned for their ability to biotransform polyunsaturated fatty acids into a variety of metabolites. nih.govniph.go.jp These bacteria can metabolize dietary fatty acids, such as linoleic acid, through pathways involving hydration, oxidation, and isomerization. niph.go.jp The key enzymes in these transformations include linoleate (B1235992) isomerase, which is responsible for producing conjugated linoleic acids (CLAs). jcchems.com

However, when tested for its ability to transform various PUFAs, Lactobacillus plantarum shows high specificity. Studies have demonstrated that while this bacterium can efficiently convert linoleic acid, γ-linolenic acid, and α-linolenic acid into conjugated isomers, it does not act on this compound. kyoto-u.ac.jp This indicates that the enzymatic machinery of L. plantarum, specifically its isomerases, does not recognize the (5E,9Z,12Z) structure of this compound as a substrate for transformation. kyoto-u.ac.jp

Table 2: Biotransformation of C18 Fatty Acids by Lactobacillus plantarum
Substrate Fatty AcidStructureTransformation by L. plantarum
Linoleic acidcis-9,cis-12-18:2Yes (+)
γ-Linolenic acidcis-6,cis-9,cis-12-18:3Yes (+)
α-Linolenic acidcis-9,cis-12,cis-15-18:3Yes (+)
Pinolenic acidcis-5,cis-9,cis-12-18:3Yes (+)
This compoundtrans-5,cis-9,cis-12-18:3No (-)
Source: Adapted from Kishino, S. et al. (2009). kyoto-u.ac.jp

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of any fatty acid is tightly regulated at the genetic and molecular level to meet the metabolic needs of the organism. This regulation occurs primarily through the transcriptional control of the genes encoding key biosynthetic enzymes, such as desaturases and elongases. nih.gov

In mammals, the expression of genes involved in fatty acid synthesis is largely controlled by a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs). mpi-cbg.de When cellular levels of fatty acids are low, SREBPs are activated and bind to specific DNA sequences in the promoter regions of target genes, including those for Δ5 and Δ6 desaturases, thereby increasing their transcription and subsequent enzyme production. mpi-cbg.de

In plants, a different set of transcription factors governs lipid metabolism. Key regulators include WRI1 (WRINKLED1), FUS3 (FUSCA3), and LEC1/LEC2 (LEAFY COTYLEDON1/2). peerj.com These factors form a complex regulatory network that controls the expression of genes for acetyl-CoA carboxylase (ACC), fatty acid synthase components, and various desaturases, ensuring coordinated synthesis of fatty acids during processes like seed development. peerj.com

Identification of Key Genes and Regulatory Elements

The biosynthesis of this compound (a C18:3 fatty acid with a trans-5, cis-9, cis-12 double bond configuration) is a specialized pathway diverging from the conventional synthesis of common fatty acids. While the complete enzymatic and genetic machinery for this compound production is not fully elucidated, research into unusual fatty acid biosynthesis in plants of the Ranunculaceae family, where this compound is found, provides significant insights into the key players.

The synthesis of this compound is understood to originate from linoleic acid (C18:2 cis-9, cis-12), a common fatty acid. The crucial step is the introduction of a trans double bond at the Δ5 position. This reaction is catalyzed by a specialized fatty acid desaturase. Members of the Fatty Acid Desaturase 2 (FAD2) gene family are recognized as pivotal in the biosynthesis of various unusual fatty acids. researchgate.net It is hypothesized that a divergent FAD2-like enzyme is responsible for the Δ5-desaturation that characterizes this compound.

Transcriptomic analyses of developing seeds from various plant species have been instrumental in identifying genes involved in lipid metabolism. researchgate.netnih.govfrontiersin.orgnih.gov For instance, in sesame seeds, the expression of FAD2 and FAD3 genes is crucial for the accumulation of linoleic and α-linolenic acids. frontiersin.org Similarly, a transcriptomic study of Thalictrum flavum, a known producer of this compound, would likely reveal candidate genes for its synthesis by comparing the gene expression profiles at different stages of seed development with the accumulation of this compound.

The regulation of fatty acid biosynthesis is a complex process involving a network of transcription factors. While specific regulatory elements for this compound synthesis are yet to be identified, key regulators of general fatty acid and triacylglycerol (TAG) synthesis in plants have been well-characterized. These transcription factors control the expression of genes encoding the enzymes of the fatty acid synthesis pathway.

Key Transcription Factors in Plant Lipid Synthesis

Transcription FactorFamilyFunction
WRINKLED1 (WRI1)AP2/ERFMaster regulator of fatty acid biosynthesis in seeds.
FUSCA3 (FUS3)B3Regulates seed maturation and storage compound accumulation.
LEAFY COTYLEDON1 (LEC1)CCAAT-bindingControls various aspects of seed development, including lipid synthesis.
LEAFY COTYLEDON2 (LEC2)B3Involved in embryogenesis and seed storage protein and lipid accumulation.

These transcription factors are known to upregulate the expression of genes involved in glycolysis and fatty acid biosynthesis, thereby increasing the precursor pool for TAG assembly. It is plausible that the expression of the specific desaturase responsible for this compound formation is also under the control of a similar regulatory network, potentially with tissue-specific or developmentally-timed expression patterns that coincide with this compound accumulation in the seeds of relevant species.

Metabolic Engineering Approaches for Enhanced Production

The production of high-value unusual fatty acids like this compound in microbial or plant systems is a significant goal of metabolic engineering. While the specific genes for this compound biosynthesis are still under investigation, established strategies for enhancing the production of other polyunsaturated fatty acids (PUFAs) provide a roadmap for future engineering efforts.

A primary approach involves the heterologous expression of the key biosynthetic genes in a suitable host. Once the specific Δ5-desaturase responsible for converting linoleic acid to this compound is identified, its gene can be introduced into oilseed crops that naturally produce high levels of the linoleic acid precursor. This strategy has been successfully employed for the production of other valuable fatty acids. nih.gov For instance, modifying genes like BnFAE1, CaFAD2-RNAi, and LdLPAAT has led to increased accumulation of erucic acid in genetically modified crambe. slu.se

To maximize the yield of the target fatty acid, it is often necessary to engineer the host's metabolic pathways to increase the flux towards the desired product. This can involve several strategies:

Enhancing Precursor Availability: Upregulating transcription factors like WRI1 can globally enhance the expression of fatty acid biosynthesis genes. etsu.edu

Blocking Competing Pathways: Downregulation or knockout of genes encoding enzymes that divert the precursor into other metabolic pathways can channel more substrate towards the desired product. For example, silencing endogenous FAD2 and FAD3 enzymes that convert linoleic acid to other PUFAs could increase the pool available for the this compound-producing desaturase.

Optimizing Triacylglycerol Assembly: The incorporation of the novel fatty acid into TAGs is a critical step for its accumulation in seed oils. Overexpression of specific diacylglycerol acyltransferases (DGATs) or lysophosphatidic acid acyltransferases (LPAATs) that have a preference for the unusual fatty acid can enhance its storage in TAGs. slu.se

Potential Gene Targets for Metabolic Engineering of this compound Production

Target Gene/EnzymeEngineering StrategyDesired Outcome
Novel Δ5-DesaturaseHeterologous expressionConversion of linoleic acid to this compound
Acetyl-CoA Carboxylase (ACCase)OverexpressionIncreased supply of malonyl-CoA for fatty acid synthesis
WRINKLED1 (WRI1)OverexpressionUpregulation of fatty acid biosynthesis pathway
Endogenous FAD2/FAD3RNAi-mediated silencingIncreased availability of linoleic acid precursor
Diacylglycerol Acyltransferase (DGAT)Overexpression of a selective isoformEnhanced incorporation of this compound into TAGs

The successful metabolic engineering of this compound production will ultimately depend on the precise identification and characterization of the key biosynthetic genes and an understanding of the metabolic network in the chosen production host.

Metabolic Fate and Biotransformations of Columbinic Acid

In Vivo Metabolic Pathways in Animal Models

Once introduced into a biological system, columbinic acid is subjected to several metabolic pathways, primarily involving oxidation and chain modification. These processes are crucial in converting the parent fatty acid into a range of bioactive metabolites.

Cyclooxygenase-Mediated Transformations and Metabolite Formation

The cyclooxygenase (COX) pathway, a key route for the metabolism of arachidonic acid into prostaglandins (B1171923) and thromboxanes, also processes this compound. creative-proteomics.com In animal models, the primary COX-mediated metabolite of this compound has been identified as 9-hydroxy-(5E,10E,12Z)-octadecatrienoic acid. nih.gov Studies using ram seminal vesicle microsomes, a rich source of COX, have shown a nearly quantitative conversion of this compound into this 9-hydroxy metabolite. nih.gov Washed human platelets also produce this compound, albeit in smaller quantities. nih.gov

Lipoxygenase-Dependent Pathways and Hydroxy Metabolite Generation

The lipoxygenase (LOX) pathway represents another major route for this compound metabolism. Various LOX enzymes can act on this compound to produce a variety of hydroxylated metabolites. The major lipoxygenase product formed from this compound in washed human platelets and neonatal rat epidermal homogenates is 13-hydroxy-(5E,9Z,11E)-octadecatrienoic acid. nih.gov Lesser amounts of other isomers with different double bond configurations are also produced. nih.gov

Chain Elongation and Desaturation Processes

This compound can undergo chain elongation, a process that adds two-carbon units to the fatty acid chain. However, its efficiency in this pathway is notably lower compared to other PUFAs. In studies using rat liver, the amount of C2 unit chain-elongated metabolites from this compound was only 11% of that observed with gamma-linolenic acid (GLA). nih.gov The rate-limiting step, the condensation reaction, showed that the conversion rate of this compound to its corresponding C20 beta-keto fatty acid was only 9% of that of GLA. nih.gov This suggests that the unique structure of this compound, particularly its non-methylene-interrupted double bond system, is not an ideal substrate for the fatty acid chain elongation system. nih.gov

Comparative Analysis with Other Polyunsaturated Fatty Acid Metabolisms

The metabolism of this compound presents key differences when compared to other C18 and C20 PUFAs like linoleic acid, alpha-linolenic acid, and arachidonic acid. While it is a substrate for both COX and LOX, the profile and quantity of the resulting metabolites differ. For instance, unlike arachidonic acid which is a precursor to a wide array of potent pro-inflammatory and anti-inflammatory eicosanoids, the biological activities of this compound's metabolites are more specific. cvphysiology.comallergolyon.fr

The presence of a trans double bond in this compound also influences its metabolic fate. Studies on other trans fatty acids have shown that the position and configuration of the double bonds significantly affect their rates of desaturation and elongation. aocs.org For example, in a perfused rat liver model, a trans geometry at the Δ9 position increased the rate of elongation compared to its cis counterpart. aocs.org While this compound can be transformed by various enzymes, its conversion is generally less efficient than that of all-cis PUFAs like linoleic acid and GLA. nih.govnih.gov

Intracellular Localization and Enzymatic Systems Involved in Biotransformation

The biotransformation of this compound is orchestrated by specific enzymatic systems located within distinct subcellular compartments. The enzymes responsible for its metabolism are largely the same as those that process other PUFAs.

Cyclooxygenase (COX) enzymes are primarily located in the endoplasmic reticulum of various mammalian cells. creative-proteomics.com This is where the initial conversion of this compound to its 9-hydroxy metabolite would occur. Lipoxygenases (LOX), on the other hand, are generally found in the cytoplasm. creative-proteomics.com Therefore, the generation of 13-hydroxy-(5E,9Z,11E)-octadecatrienoic acid and other hydroxy metabolites is a cytosolic process.

The fatty acid chain elongation system is a multi-enzyme complex also located in the endoplasmic reticulum. This system is responsible for the less efficient elongation of this compound.

Ex Vivo and In Vitro Metabolic Studies

To elucidate the specific steps and products of this compound metabolism, researchers have utilized various ex vivo and in vitro systems. These controlled environments allow for a detailed examination of the enzymatic processes without the complexity of a whole-organism system.

Ram Seminal Vesicle Microsomes: As a potent source of cyclooxygenase, these microsomes have been instrumental in demonstrating the near-complete conversion of this compound to 9-hydroxy-(5E,10E,12Z)-octadecatrienoic acid. nih.gov

Washed Human Platelets: These have been used to show that both COX and LOX pathways are active in metabolizing this compound, yielding both 9-hydroxy-(5E,10E,12Z)-octadecatrienoic acid and 13-hydroxy-(5E,9Z,11E)-octadecatrienoic acid. nih.gov

Neonatal Rat Epidermal Homogenate: This system has highlighted the prominence of the lipoxygenase pathway in skin, with 13-hydroxy-(5E,9Z,11E)-octadecatrienoic acid being the major metabolite. nih.gov

Soybean Lipoxygenase: This plant-derived enzyme also produces 13-hydroxy-(5E,9Z,11E)-octadecatrienoic acid from this compound, demonstrating a conserved enzymatic activity across different biological kingdoms. nih.gov

Rat Hepatocyte Cultures: In vitro studies with rat hepatocytes have shown that this compound, along with other PUFAs, can suppress fatty acid synthesis. nih.gov

Lactobacillus plantarum: Washed cells of this bacterium have been shown to transform this compound, indicating that microorganisms can also metabolize this fatty acid. nih.gov

These studies have been crucial in identifying the specific metabolites of this compound and the enzyme systems responsible for their formation.

Table of Metabolites from Ex Vivo and In Vitro Studies

Metabolite Enzyme System Source of Enzyme System Reference
9-hydroxy-(5E,10E,12Z)-octadecatrienoic acid Cyclooxygenase Ram Seminal Vesicle Microsomes, Washed Human Platelets nih.gov
13-hydroxy-(5E,9Z,11E)-octadecatrienoic acid Lipoxygenase Washed Human Platelets, Neonatal Rat Epidermal Homogenate, Soybean Lipoxygenase nih.gov

Table of Compound Names

Compound Name
This compound
9-hydroxy-(5E,10E,12Z)-octadecatrienoic acid
13-hydroxy-(5E,9Z,11E)-octadecatrienoic acid
Gamma-linolenic acid (GLA)
C20 beta-keto fatty acid
Linoleic acid
Alpha-linolenic acid
Arachidonic acid
Prostaglandins

Biological Activities and Mechanistic Investigations of Columbinic Acid

Role in Essential Fatty Acid Deficiency Models (Animal Studies)

Essential fatty acid deficiency (EFA-D) is a condition characterized by a lack of dietary polyunsaturated fatty acids, leading to a cascade of physiological and biochemical abnormalities. Animal models of EFA-D have been instrumental in elucidating the biological significance of essential fatty acids and have served as a platform to investigate the potential of fatty acid analogs, such as columbinic acid, to ameliorate deficiency symptoms.

Restoration of Epidermal Barrier Function and Skin Health

One of the most prominent manifestations of EFA-D is a compromised epidermal barrier, leading to scaly dermatitis and increased transepidermal water loss. Research has shown that topical application of this compound can address these cutaneous symptoms. In studies involving EFA-deficient rats, this compound application has been observed to resolve the scaly dermatitis. nih.gov Interestingly, while this compound itself was effective in a dose-dependent manner at lowering transepidermal water loss, its cyclooxygenase and lipoxygenase metabolites did not have the same effect, even though the major lipoxygenase metabolite was capable of reversing the scaly appearance of the skin. nih.govscispace.com This suggests that this compound may have important functions in the skin in its parent form, independent of its conversion to other bioactive metabolites. scispace.com

Influence on Reproductive Physiology and Fertility

Essential fatty acids are crucial for normal reproductive function, and their deficiency is known to impair fertility. vetagro.com The synthesis of prostaglandins (B1171923), which are vital for processes such as ovulation, uterine function, and labor, is dependent on the availability of essential fatty acids like arachidonic acid. glowm.comlibretexts.org While the direct effects of this compound supplementation on reproductive outcomes in EFA-deficient animal models have not been extensively detailed in the available scientific literature, its known interactions with the pathways of eicosanoid synthesis suggest a potential for influence. Given the importance of a balanced fatty acid profile for reproductive health, the ability of this compound to be incorporated into tissue lipids could theoretically impact reproductive physiology, though specific studies are required to confirm this.

Modulation of Eicosanoid Biosynthesis and Lipid Mediator Networks

Eicosanoids are a class of signaling molecules derived from 20-carbon fatty acids that play a critical role in inflammation and other physiological processes. This compound's structural similarity to precursors of eicosanoids allows it to interact with the enzymatic pathways responsible for their synthesis.

Inhibition of Prostaglandin Synthesis Pathways

Prostaglandins are a major class of eicosanoids produced via the cyclooxygenase (COX) pathway. wikipedia.org this compound can be metabolized by cyclooxygenase enzymes. For instance, ram seminal vesicle microsomes can convert this compound into a cyclooxygenase product, 9-hydroxy-(5E,10E,12Z)-octadecatrienoic acid. nih.gov The ability of this compound to serve as a substrate for COX enzymes suggests that it can compete with other fatty acids, such as arachidonic acid, and thereby modulate the production of prostaglandins. This competitive inhibition could potentially alter the profile of prostaglandins synthesized in various tissues, which may have implications for inflammatory responses. Studies have indicated that this compound may have a favorable effect on eicosanoid production in the short term. nih.gov

Interactions with Arachidonic Acid Metabolism and Downstream Signaling

Arachidonic acid is a key precursor for a wide array of pro-inflammatory eicosanoids. scispace.com this compound has been shown to influence the biosynthesis of arachidonic acid. In cell culture studies, this compound, which has a structure similar to linoleic acid, significantly increased the conversion of eicosatrienoic acid to arachidonic acid. bvsalud.org This suggests that the effect of this compound may be related to its specific configuration, as it cannot be desaturated in the same way as other fatty acids. bvsalud.org By influencing the availability of arachidonic acid, this compound can indirectly affect the entire cascade of downstream signaling molecules derived from this fatty acid.

Impact on Cellular Lipid Composition and Membrane Dynamics

The fatty acid composition of cellular membranes is critical for their structure and function. In EFA-D, the absence of dietary essential fatty acids leads to significant alterations in the lipid profiles of cell membranes.

Studies in EFA-deficient rats have demonstrated that supplementation with this compound can modify the fatty acid spectrum of lipids in various tissues, including the liver, kidney, lung, and spleen. nih.gov When administered, this compound is incorporated into these tissues and is partially elongated to 7-trans, 11-cis, 14-cis eicosatrienoic acid, though it is not desaturated. nih.gov This incorporation helps to normalize the fatty acid composition, making it more similar to that of non-deficient animals, with the exception of a decrease in linoleic acid. nih.gov

The changes in lipid composition induced by this compound have a direct impact on the physical properties of cellular membranes. In EFA-deficient rats, there is an increase in the steady-state fluorescence anisotropy of liver microsomes, indicating reduced membrane fluidity. Administration of this compound has been shown to correct this abnormality, suggesting an improvement in the physical properties of the membranes. nih.gov This restoration of membrane dynamics is a key aspect of how this compound ameliorates some of the signs of essential fatty acid deficiency. nih.gov

Table 1: Effects of this compound on Fatty Acid Composition in Tissues of EFA-Deficient Rats This table is interactive. You can sort the data by clicking on the column headers.

Tissue Change in Monoenoic Fatty Acids Change in Linoleic and Arachidonic Acids Change in Eicosa-5,8,11-trienoic Acid
Liver Decrease Increase Decrease
Kidney Decrease Increase Decrease
Lung Decrease Increase Decrease
Spleen Decrease Increase Decrease

Data is generalized from findings in studies on EFA-deficient rats supplemented with this compound. nih.gov

Table 2: Metabolic Products of this compound from Different Enzyme Systems This table is interactive. You can sort the data by clicking on the column headers.

Enzyme System Major Product
Ram Seminal Vesicle Microsomes (Cyclooxygenase) 9-hydroxy-(5E,10E,12Z)-octadecatrienoic acid
Washed Human Platelets (Lipoxygenase) 13-hydroxy-(5E,9Z,11E)-octadecatrienoic acid
Soybean Lipoxygenase 13-hydroxy-(5E,9Z,11E)-octadecatrienoic acid
Neonatal Rat Epidermal Homogenate (Lipoxygenase) 13-hydroxy-(5E,9Z,11E)-octadecatrienoic acid

This table summarizes the principal metabolites identified from the action of various fatty acid oxidizing enzymes on this compound. nih.gov

Alterations in Tissue Fatty Acid Profiles

Studies have shown that dietary supplementation with this compound can significantly modify the fatty acid composition of various tissues, particularly under conditions of essential fatty acid (EFA) deficiency. In EFA-deficient rats, a diet lacking essential lipids leads to characteristic changes in tissue fatty acid profiles, including a notable increase in monoenoic fatty acids and eicosa-5,8,11-trienoic acid, alongside a decrease in linoleic and arachidonic acids. nih.gov

When this compound is introduced into the diet of these deficient animals, it is incorporated into the lipids of tissues such as the liver, kidney, lung, and spleen. nih.gov This incorporation leads to a significant shift in the fatty acid spectrum, largely reversing the changes induced by the EFA-deficient diet. The fatty acid composition of these tissues returns to a profile more akin to that of non-EFA deficient animals. nih.gov A key observation is the reduction of the elevated eicosa-5,8,11-trienoic acid, a marker of EFA deficiency. nih.gov

Metabolically, this compound undergoes partial elongation to form 7-trans, 11-cis, 14-cis eicosatrienoic acid within the tissues. However, it is not a substrate for desaturation enzymes that are critical for the synthesis of arachidonic acid from linoleic acid. nih.gov This inability to be desaturated is a key feature of its metabolism. scispace.com Despite this, its structural similarity to linoleic acid allows it to influence the biosynthesis of arachidonic acid. In studies with HTC cells, this compound was found to significantly increase the conversion of eicosatrienoic acid to arachidonic acid, suggesting its effect may be related to its configuration rather than its conversion to higher homologs. scispace.com

The table below summarizes the observed changes in the fatty acid profiles of liver homogenates in EFA-deficient rats following supplementation with this compound.

Effect of this compound on Fatty Acid Composition in EFA-Deficient Rat Liver

Illustrates the corrective effect of this compound on the altered fatty acid profiles characteristic of Essential Fatty Acid (EFA) deficiency.

Fatty Acid Profile MarkerEFA-Deficient StateAfter this compound Supplementation
Monoenoic Fatty AcidsSignificantly IncreasedReturned to near-normal levels
Linoleic AcidDecreasedRemained decreased
Arachidonic AcidDecreasedReturned to near-normal levels
Eicosa-5,8,11-trienoic AcidIncreasedDecreased to near-normal levels

Effects on Membrane Physical Properties (e.g., fluidity)

In states of essential fatty acid deficiency, the changes in fatty acid composition lead to alterations in membrane physical properties. Specifically, studies on liver microsomes from EFA-deficient rats have shown an increase in the steady-state fluorescence anisotropy of 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). nih.gov An increase in this value indicates a decrease in membrane fluidity, suggesting that the membranes have become more rigid.

The administration of this compound for as little as 24 hours was found to correct this abnormality. nih.gov The incorporation of this compound and its elongated metabolite into the microsomal membranes restored the fluorescence anisotropy to values seen in non-deficient animals. nih.gov This demonstrates that this compound has a favorable effect on the physical properties of membranes, improving fluidity that was compromised by the lack of essential fatty acids. nih.gov This restoration of membrane fluidity is a key aspect of how this compound ameliorates some of the physiological signs of EFA deficiency.

Immunomodulatory and Anti-inflammatory Effects at the Cellular Level (in vitro/animal models)

The immunomodulatory and anti-inflammatory potential of fatty acids is an area of intense research, largely centered on their role as precursors to signaling molecules called eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. nih.govnih.gov These molecules are critical regulators of inflammation and immune responses. nih.gov The synthesis of eicosanoids is initiated from 20-carbon polyunsaturated fatty acids, with arachidonic acid being the most prominent precursor for pro-inflammatory eicosanoids. mdpi.com

Direct research on the specific immunomodulatory and anti-inflammatory effects of this compound at the cellular level is limited. However, its interaction with the metabolic pathways of essential fatty acids provides a basis for its potential role in modulating inflammation. It has been suggested that this compound may exert a favorable effect on eicosanoid production in the short term. nih.gov

The primary mechanism by which dietary fatty acids influence inflammation is through competition with arachidonic acid for the same metabolic enzymes, namely cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov By acting as a competitive substrate, a fatty acid can alter the profile of eicosanoids produced, potentially leading to the generation of less inflammatory or even anti-inflammatory mediators. While this compound itself is not desaturated to form arachidonic acid, its presence and its elongated metabolite can influence the availability of substrates and the activity of these enzymes. nih.gov

Although specific studies detailing the effects of this compound on cytokine production (e.g., TNF-α, interleukins) or immune cell functions (e.g., macrophage, lymphocyte activity) are not extensively documented in the available literature, the known anti-inflammatory properties of other isomers of octadecatrienoic acid, such as conjugated linoleic acid (CLA), have been linked to the modulation of eicosanoid synthesis and the activity of transcription factors like peroxisome proliferator-activated receptors (PPARs). nih.govnih.gov This provides a potential, though unconfirmed, mechanistic framework for this compound's putative anti-inflammatory actions.

Ecological Roles and Chemical Defense Mechanisms in Natural Systems

While fatty acids and their derivatives are known to play significant roles in plant defense and other ecological interactions, specific information regarding the ecological roles and chemical defense mechanisms of this compound in its natural sources, such as the seeds of Thuja plicata (western red cedar), is not well-documented in the scientific literature.

Plants produce a vast array of secondary metabolites, including various fatty acids and their derivatives (oxylipins), which can act as signals in defense pathways or as direct deterrents to herbivores and pathogens. frontiersin.org These compounds can be involved in inducing systemic immunity and modulating plant defense responses. frontiersin.org However, the specific contribution of this compound to these processes in the plants that synthesize it has not been a focus of published research. Therefore, its role as a potential agent in chemical defense or as a mediator in ecological interactions remains an area for future investigation.

Advanced Analytical Methodologies for Columbinic Acid Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental in the analysis of columbinic acid, enabling the separation and quantification of this compound and its various isomers. These techniques are crucial for obtaining pure samples for further structural analysis and for determining its concentration in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer-Specific Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the isomer-specific analysis of fatty acids like this compound. nih.gov To facilitate analysis by GC, fatty acids are typically converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs). ifremer.frdkfz.de This derivatization process is essential for achieving good peak shapes and reducing the boiling points of the compounds. hplc.eu

The choice of capillary column is critical for separating the various positional and geometric isomers of octadecatrienoic acids. lipidmaps.orgresearchgate.net Highly polar cyanopolysiloxane or ionic liquid stationary phases are often employed to achieve baseline separation of these closely related compounds. lipidmaps.orgresearchgate.net For instance, the elution order of cis/trans isomers can be consistently determined, with cis,trans isomers typically eluting before trans,cis isomers for the same positional isomer. nih.gov The temperature program of the GC oven is another crucial parameter that must be optimized to achieve the best possible resolution between isomers. cabidigitallibrary.org

The mass spectrometer detector in a GC-MS system provides valuable structural information, aiding in the identification of co-eluting isomers. nih.gov By analyzing the fragmentation patterns, researchers can confirm the identity of specific isomers, which is particularly useful when dealing with complex mixtures found in natural products. researchgate.netnih.gov

Table 1: GC-MS Parameters for Fatty Acid Isomer Analysis
ParameterDescriptionCommon Practice/Recommendation
DerivatizationConversion of fatty acids to volatile esters (e.g., FAMEs).Required for improved volatility and peak shape. ifremer.frhplc.eu
Capillary ColumnThe stationary phase used for separation.Highly polar columns (e.g., cyanopolysiloxane, ionic liquid) are preferred for isomer resolution. lipidmaps.orgresearchgate.net
Carrier GasInert gas to move the sample through the column.Helium is commonly used. cabidigitallibrary.org
Temperature ProgramControlled heating of the GC oven.Optimized to enhance separation of isomers. cabidigitallibrary.org
DetectorIdentifies and quantifies the separated compounds.Mass Spectrometry (MS) provides structural information for isomer identification. nih.gov

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the isolation and purity assessment of this compound. wikipedia.orgopenaccessjournals.com Operating at ambient temperatures, HPLC minimizes the risk of degradation to heat-sensitive functional groups, a significant advantage over GC. aocs.org This technique can be used for both analytical and micropreparative purposes, allowing for the collection of purified fractions for subsequent analysis by other methods like NMR or MS. aocs.org

Reversed-phase HPLC (RP-HPLC) is a common mode used for fatty acid separation, where compounds are separated based on their hydrophobicity. aocs.orgnih.gov In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile, methanol (B129727), and water. aocs.orggerli.com The separation is influenced by both chain length and the degree of unsaturation. aocs.org For instance, the introduction of a double bond reduces the effective chain length, causing an 18:1 fatty acid to elute shortly after a 16:0 fatty acid. aocs.org

Specialized columns, such as those with cholesteryl groups, can offer enhanced selectivity for geometric isomers (cis/trans) that are often difficult to separate on standard C18 columns. hplc.eunih.gov Silver-ion HPLC (Ag+-HPLC) is another powerful technique that provides excellent separation of both positional and geometric isomers of fatty acids. nih.govaocs.org

Table 2: HPLC Methods for this compound Analysis
HPLC ModeStationary PhaseMobile PhaseApplication
Reversed-Phase (RP-HPLC)C18, CholesterylAcetonitrile/Methanol/Water mixtures. aocs.orggerli.comSeparation by chain length and unsaturation, isolation, purity assessment. aocs.orgnih.gov
Silver-Ion (Ag+-HPLC)Silver-impregnated silica (B1680970)Solvent gradientsHigh-resolution separation of positional and geometric isomers. nih.govaocs.org
Chiral ChromatographyChiral Stationary PhasesVariousResolution of enantiomeric functional groups. aocs.org

Thin-Layer Chromatography (TLC) for Initial Screening and Fractionation

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the initial screening and fractionation of lipid extracts containing this compound. wikipedia.org This technique is particularly useful for separating lipids into different classes before more detailed analysis by GC or HPLC. mdpi.com

In TLC, a stationary phase, typically silica gel, is coated onto a plate. wikipedia.orgnih.gov The sample is applied to the plate, which is then placed in a developing chamber with a suitable mobile phase. wikipedia.org The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. wikipedia.org For fatty acids, a common mobile phase might consist of a mixture of nonpolar and polar organic solvents. researchgate.net

After development, the separated compounds can be visualized under UV light or by using staining reagents. wikipedia.org Silver nitrate-impregnated TLC plates (Ag+-TLC) can be used to improve the separation of unsaturated fatty acids based on the number and configuration of their double bonds. cabidigitallibrary.orgeur.nl TLC is a valuable tool for quickly assessing the complexity of a sample and for isolating fractions for further, more sophisticated analysis. mdpi.com

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are essential for the detailed structural elucidation of this compound and the identification of its metabolites. These methods provide in-depth information about the molecular structure, including the connectivity of atoms and the location of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules like this compound. solubilityofthings.comresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of its structure. solubilityofthings.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unravel the complex structures of fatty acids and their derivatives. aocs.orgnih.gov

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring atoms, while ¹³C NMR reveals the chemical environment of each carbon atom. aocs.orgmdpi.com The chemical shifts, coupling constants, and signal intensities in an NMR spectrum are all used to piece together the molecular structure. mdpi.com For example, the specific chemical shifts of protons attached to double bonds can help determine their cis or trans configuration. kyoto-u.ac.jp

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are particularly powerful for establishing the connectivity between protons and carbons, which is crucial for assigning the exact positions of double bonds and other functional groups within the fatty acid chain. solubilityofthings.com While NMR requires a relatively larger sample amount compared to mass spectrometry, it is a non-destructive technique. aocs.orgmdpi.com

Table 3: Key NMR Data for Fatty Acid Structural Analysis
NMR ExperimentInformation ProvidedRelevance to this compound
¹H NMRChemical shifts and coupling constants of protons. aocs.orgmdpi.comDetermination of double bond geometry (cis/trans). kyoto-u.ac.jp
¹³C NMRChemical shifts of carbon atoms. aocs.orgmdpi.comIdentification of functional groups and carbon skeleton. aocs.org
COSYCorrelation between coupled protons. solubilityofthings.comEstablishing proton-proton connectivity along the fatty acid chain.
HSQC/HMBCCorrelation between protons and carbons. solubilityofthings.comAssigning the precise location of double bonds and functional groups.

Advanced Mass Spectrometry (MS/MS, HRMS) for Metabolite Identification

Advanced mass spectrometry techniques, including tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are critical for the identification and structural characterization of this compound metabolites. thermofisher.comnih.gov These methods offer high sensitivity and specificity, allowing for the detection and analysis of metabolites present at very low concentrations in complex biological samples. thermofisher.commdpi.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic spectrum of product ions. nih.gov The fragmentation pattern provides valuable structural information that can be used to identify the metabolite. nih.gov This technique is particularly useful for distinguishing between isomers that may have the same mass-to-charge ratio. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. thermofisher.comresearchgate.net This information is crucial for confirming the identity of known metabolites and for proposing structures for unknown compounds. researchgate.net When coupled with liquid chromatography (LC-HRMS), it becomes a powerful platform for untargeted metabolomics studies, enabling the comprehensive profiling of this compound metabolites in various biological systems. animbiosci.org The combination of retention time, accurate mass, and MS/MS fragmentation patterns provides a high degree of confidence in metabolite identification. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Conjugated Diene Systems

The presence of a conjugated diene system within a molecule, such as the one found in certain isomers or derivatives of fatty acids, gives rise to strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. libretexts.org While this compound itself has isolated double bonds, analytical methods can induce conjugation, or it may be studied alongside other fatty acids that are naturally conjugated. ontosight.airesearchgate.net The analysis of conjugated diene systems is a cornerstone of lipid research, particularly for monitoring lipid oxidation where non-conjugated dienes convert to conjugated systems.

UV-Vis spectrophotometry provides a direct and straightforward method for detecting and quantifying fatty acids containing conjugated dienes. These systems typically exhibit a characteristic maximum absorbance (λmax) in the 230–235 nm range. aocs.orgcsic.es For instance, hydroperoxides formed from linoleic acid, a related C18 fatty acid, show a distinct UV absorption at 232 nm, which is directly proportional to the concentration of the conjugated diene hydroperoxides. csic.es This principle is widely applied to assess primary oxidation in oils and fats. csic.esjst.go.jp

The relationship between peroxide value and conjugated diene concentration can be established to improve the accuracy of oxidation assessment, especially in complex mixtures like sunflower oils with varying degrees of unsaturation. csic.es

To enhance the sensitivity and specificity of UV-Vis analysis, especially in complex biological samples where background interference from other molecules absorbing in the same region is high, derivative spectrophotometry can be employed. By calculating the second derivative of the absorption spectrum, overlapping signals can be resolved into distinct peaks. For example, this technique has been successfully used to create two distinct peaks with minima at 234 nm and 242 nm, allowing for a more accurate estimation of the conjugated diene content. aocs.org The Beer-Lambert law remains applicable to the derivative spectra, ensuring that quantification is still possible. aocs.org

Key Parameters in UV-Vis Analysis of Conjugated Dienes

ParameterValue/RangeSignificanceReference
Typical λmax 230-235 nmCharacteristic absorption wavelength for conjugated diene systems. researchgate.netaocs.org
Molar Absorption Coefficient (ε) ~2.5 x 10⁴ L/(mol·cm)Used for the quantification of conjugated diene concentration. jst.go.jp
Derivative Spectra Minima 234 nm and 242 nmEnhances specificity by resolving overlapping spectral peaks. aocs.org

Sophisticated Sample Preparation and Derivatization Strategies for Complex Biological Matrices

Analyzing this compound in complex biological matrices such as plasma, tissues, or cells presents a significant challenge due to the presence of numerous interfering compounds like proteins, salts, and other lipids. mdpi.comnih.gov Therefore, robust sample preparation is a critical first step to isolate the analyte of interest and remove matrix components that could interfere with subsequent analysis.

Extraction Techniques

The initial step in sample preparation is typically the extraction of total lipids from the biological sample. Classic liquid-liquid extraction (LLE) methods remain widely used.

Folch Method: This technique uses a mixture of chloroform (B151607) and methanol (2:1, v/v) to extract lipids. After extraction, a salt solution is added to induce phase separation, with the lipids partitioning into the lower chloroform layer. jfda-online.com

Bligh and Dyer Method: A modification of the Folch method, this approach is suitable for samples with high water content (~80%) and uses a different ratio of chloroform/methanol/water to achieve extraction. jfda-online.com

Solid-Phase Extraction (SPE): SPE offers a more automated and often cleaner extraction compared to LLE. acs.org Cartridges packed with a solid adsorbent (e.g., Oasis HLB) can selectively retain lipids while allowing interfering substances to be washed away. acs.org This method is adaptable for high-throughput automated systems. acs.org

Derivatization Strategies

Following extraction, fatty acids like this compound are often not suitable for direct analysis by techniques such as gas chromatography (GC) due to their low volatility and potential for peak tailing. restek.com Derivatization converts the carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester, making it amenable to GC-MS analysis. restek.comscielo.br

Esterification (e.g., FAMEs): The most common derivatization method is the conversion of fatty acids into fatty acid methyl esters (FAMEs). This is typically achieved through acid- or base-catalyzed methylation.

Acid-Catalyzed Methylation: Reagents like boron trifluoride (BF₃) in methanol are widely used. The sample is heated with the reagent, converting free fatty acids and transesterifying esterified fatty acids into FAMEs. restek.commdpi.com Sulfuric acid in methanol is another common acidic catalyst. scielo.br

Base-Catalyzed Transesterification: Reagents like potassium hydroxide (B78521) (KOH) in methanol are effective for transesterifying lipids but are not suitable for free fatty acids. This method is considered milder and less likely to cause isomerization than acid-catalyzed methods. aocs.org

Silylation: This process forms trimethylsilyl (B98337) (TMS) esters from the carboxylic acid group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), are used. restek.com This method is highly effective but can also derivatize other functional groups like hydroxyls. restek.comshimadzu.com

For analysis by High-Performance Liquid Chromatography (HPLC), derivatization can be used to attach a chromophore or fluorophore to the fatty acid, enhancing detection sensitivity. For example, derivatization to form p-methoxyphenacyl esters allows for UV detection at 270 nm. aocs.org

Common Derivatization Reagents for Fatty Acid Analysis

Derivatization MethodReagent(s)Target Analyte FormSubsequent AnalysisReference
Acid-Catalyzed Esterification Boron Trifluoride (BF₃) in MethanolFree and Esterified Fatty AcidsGC-MS restek.commdpi.commdpi.com
Acid-Catalyzed Esterification Sulfuric Acid (H₂SO₄) in MethanolFree and Esterified Fatty AcidsGC-MS scielo.br
Base-Catalyzed Transesterification Potassium Hydroxide (KOH) in MethanolEsterified Fatty AcidsGC-MS aocs.org
Silylation BSTFA or MSTFA with 1% TMCSFree Fatty Acids, Hydroxylated CompoundsGC-MS restek.com
UV-Labeling p-Methoxyphenacyl BromideFree Fatty AcidsHPLC-UV aocs.org

Development of High-Throughput Analytical Platforms

Modern lipidomics research necessitates the analysis of a large number of samples, driving the development of high-throughput analytical platforms. These platforms integrate automated sample preparation with rapid and sensitive analytical techniques.

Automated sample preparation systems, such as the Extrahera™, can process dozens of samples in parallel using SPE, significantly reducing manual labor and improving reproducibility. acs.org This automation is crucial for large-scale clinical or biological studies.

For the analysis itself, chromatographic methods coupled with mass spectrometry are the workhorses of high-throughput lipid analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for analyzing a wide range of lipids, including octadecanoids derived from fatty acids like this compound. researchgate.net LC-MS/MS provides high sensitivity and selectivity, allowing for the quantification of dozens of analytes in a single, short run (e.g., 13.5 minutes). researchgate.net The use of stable isotope-labeled internal standards can correct for matrix effects and improve quantitative accuracy. chromatographyonline.com

Supercritical Fluid Chromatography (SFC)-Tandem Mass Spectrometry: SFC has emerged as a complementary technique to LC. Using supercritical CO₂ as the mobile phase, SFC can achieve very fast and efficient separations, particularly for chiral molecules. researchgate.net An integrated platform combining SFC-MS/MS and LC-MS/MS has been developed for the comprehensive profiling of 103 different octadecanoids, including metabolites derived from this compound. researchgate.net Such platforms are vital for understanding the complex metabolic pathways of these fatty acids. researchgate.netresearchgate.net

Furthermore, specialized high-throughput assays have been developed for specific applications. For example, a continuous UV spectrophotometric assay was designed to measure phospholipase A (PLA) activity. nih.gov This assay uses a synthetic phospholipid containing a conjugated triene fatty acid (α-eleostearic acid). The release of the fatty acid by PLA action leads to an increase in UV absorbance, allowing for real-time monitoring of enzyme activity in a microtiter plate format, suitable for screening inhibitors. nih.gov

Synthetic Approaches and Chemical Derivatization of Columbinic Acid

Total Synthesis Strategies for Columbinic Acid and its Stereoisomers

Key strategies for the synthesis of unsaturated fatty acids often rely on building the carbon chain while precisely controlling the geometry of the double bonds. Historically, methods based on the reactivity of acetylene (B1199291) derivatives were widely used. taylorfrancis.com More contemporary and versatile approaches include the Wittig reaction and the use of organocopper reagents.

The Wittig reaction , which involves the reaction of a phosphorus ylide with an aldehyde or ketone, is a cornerstone for creating carbon-carbon double bonds and has been extensively used in the synthesis of numerous PUFA isomers. taylorfrancis.comnumberanalytics.com This method allows for the stereoselective formation of alkenes, which is critical for producing the specific trans and cis configurations found in this compound. numberanalytics.comrsc.org By carefully selecting the appropriate ylide and carbonyl precursors, chemists can construct the 18-carbon backbone and install the double bonds at the desired positions (Δ5, Δ9, Δ12) with the correct geometry. numberanalytics.com

Another powerful method involves the use of organocopper reagents , also known as Gilman reagents. libretexts.orgmasterorganicchemistry.com The alkylation of organocopper(I) ate complexes provides a direct and efficient route to a variety of fatty acids. harvard.edu This technique is noted for its high efficiency and tolerance of various functional groups, making it a suitable approach for constructing the this compound molecule from smaller, functionalized building blocks. harvard.eduwikipedia.org While detailed total syntheses of many complex natural products have been published rsc.orgnih.govrsc.org, specific, step-by-step total synthesis pathways for this compound in publicly available literature are scarce, though its stereospecific synthesis has been noted. 222.29.77 The synthesis of deuterium-labeled very long-chain PUFAs has also been achieved using Wittig reactions, demonstrating the power of this approach for creating complex and specifically modified fatty acids. nih.gov

Synthetic MethodDescriptionRelevance to this compound Synthesis
Wittig Reaction Reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.Allows for the stereoselective formation of the cis and trans double bonds at specific locations (Δ5, Δ9, Δ12). taylorfrancis.comnumberanalytics.com
Organocopper Chemistry Utilizes organocopper(I) ate complexes (Gilman reagents) for alkylation reactions.Provides a direct and high-yield route for constructing the carbon backbone of fatty acids. harvard.eduwikipedia.org
Acetylenic Routes Employs acetylene derivatives as building blocks, followed by partial reduction to form cis-alkenes.A classical and effective method for building polyunsaturated systems. taylorfrancis.com

Chemoenzymatic Synthesis and Biocatalytic Routes

Chemoenzymatic and biocatalytic methods offer significant advantages over purely chemical syntheses, including high selectivity, mild reaction conditions, and reduced byproduct formation. acs.orgnih.gov These strategies are increasingly employed for the synthesis of structured lipids and fatty acid derivatives, including those containing this compound. researchgate.netunileon.es

These approaches often utilize enzymes, particularly lipases, as biocatalysts. rsc.orgmdpi.com For instance, lipases from sources like Penicillium camembertii and Candida antarctica (immobilized as Novozym 435) have been successfully used in the stepwise esterification of glycerol (B35011) to produce high-purity monoacylglycerols (MAGs) enriched with pinolenic acid, the all-cis isomer of this compound. nih.gov Similar strategies are directly applicable to this compound. One study explicitly mentions the use of a chemoenzymatic approach for synthesizing structured triacylglycerols containing this compound (18:3 5t,9c,12c). researchgate.net

The general process involves using a lipase (B570770) to selectively catalyze the esterification or transesterification of a fatty acid onto a glycerol backbone or another molecule. mdpi.com This enzymatic step can be combined with chemical steps, such as protection and deprotection of functional groups, to achieve complex molecular targets. researchgate.netmdpi.com For example, phytosteryl esters containing pinolenic acid have been synthesized in a solvent-free system using immobilized Candida rugosa lipase, demonstrating a green chemistry approach to creating novel bioactive compounds. acs.org Furthermore, carboxylic acid reductase enzymes have been engineered for the selective formation of amide bonds, enabling the synthesis of fatty acid amides from multifunctional substrates like amino alcohols without the competing esterification side reactions seen with lipases. nih.gov

EnzymeSource OrganismApplication in Fatty Acid Synthesis
Lipase Penicillium camembertiiSynthesis of monoacylglycerols via stepwise esterification. nih.gov
Novozym 435 (Lipase B) Candida antarcticaCatalyzes ethanolysis and esterification for enriching and synthesizing triacylglycerols. researchgate.net
Lipase Candida rugosaSynthesis of phytosteryl esters in solvent-free systems. acs.org
Lipozyme RM IM (Lipase) Rhizomucor mieheiAcidolysis of commercial monogalactosyldiacylglycerols (MGDGs) to produce structured MGDGs. acs.org
Carboxylic Acid Reductase (CAR) Engineered constructSelective amide bond formation to produce fatty acid amides (e.g., N-alkanoyl-N-methylglucamides). nih.gov

Chemical Modification and Derivatization for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of derivatives of a bioactive compound to determine which structural features are essential for its activity. nih.govrsdjournal.orgresearchgate.netmdpi.com By making systematic modifications to the this compound molecule, researchers can probe its pharmacophore—the key features responsible for its biological effects.

Furthermore, the double bonds can be hydrogenated, epoxidized, or isomerized to investigate their role in the molecule's activity. Studies on the physiological effects of this compound and its metabolites produced by cyclooxygenase and lipoxygenase enzymes on rat skin provide an example of how derivatization (in this case, metabolic) can be used to understand function. cambridge.org Such SAR studies are crucial for optimizing a lead compound to enhance its potency, improve its selectivity, or reduce potential toxicity. nih.gov

The synthesis of analogs and conjugates of this compound is a direct application of SAR studies, aimed at creating new molecules with improved or novel biological activities. nih.gov An analog is a molecule with a similar structure, while a conjugate is formed by linking this compound to another chemical moiety, such as an amino acid, sugar, or another drug.

Examples of synthetic strategies include:

Esterification: As seen in the chemoenzymatic synthesis of phytosteryl esters of its isomer pinolenic acid, this compound can be esterified with various alcohols to create analogs with altered lipophilicity and bioavailability. acs.org

Amidation: The carboxylic acid group can be reacted with amines to form amides. This can be achieved through standard chemical coupling methods or through highly selective biocatalytic routes. nih.gov

Conjugation to Scaffolds: this compound can be attached to molecular scaffolds to create novel bioactive compounds. A patent describes the conjugation of this compound to 1,3-propane diol, and another mentions the creation of its functional analogs. google.comgoogleapis.com Chemoenzymatic methods have been developed for producing surfactants by linking fatty acids to carbohydrates and amino acids. researchgate.net

These modifications can enhance the therapeutic potential of the fatty acid by, for example, improving its stability, altering its metabolic pathway, or targeting it to specific tissues or cells.

Isomerism plays a critical role in the biological activity of molecules. nih.govpharmaguideline.comslideshare.net The precise arrangement of atoms in space, particularly the position and geometry of double bonds in fatty acids, can dramatically influence their physical properties and how they interact with enzymes and receptors. solubilityofthings.com

This compound is the (5E,9Z,12Z)-octadecatrienoic acid, meaning it has a trans double bond at the 5th position and cis double bonds at the 9th and 12th positions. molbase.com This distinguishes it from other 18:3 isomers, such as:

Pinolenic acid: (5Z,9Z,12Z)-octadecatrienoic acid (all-cis configuration).

α-Linolenic acid: (9Z,12Z,15Z)-octadecatrienoic acid (an omega-3 fatty acid).

γ-Linolenic acid: (6Z,9Z,12Z)-octadecatrienoic acid (an omega-6 fatty acid).

The presence of the trans bond in this compound, compared to the all-cis structure of its isomer pinolenic acid, is expected to result in a different three-dimensional shape. Cis double bonds introduce a distinct kink in the fatty acid chain, while trans bonds result in a more linear, extended conformation, similar to that of a saturated fatty acid. solubilityofthings.com These structural differences can affect how the fatty acid is incorporated into cell membranes, influencing membrane fluidity, and how it serves as a substrate for enzymes involved in lipid metabolism. For example, studies on conjugated linoleic acid (CLA) have shown that different geometric and positional isomers (e.g., c9,t11-CLA vs. t10,c12-CLA) exert distinct and sometimes opposing metabolic effects. researchgate.net Therefore, the unique isomeric structure of this compound is a key determinant of its specific biological activity.

Development of Labelled this compound for Tracer Studies

Isotopically labelled compounds are indispensable tools in biomedical research for tracing the metabolic fate of molecules within a biological system. nih.gov The development of labelled this compound allows researchers to track its absorption, distribution, metabolism, and excretion (ADME) in vivo and in vitro.

Several methods exist for the synthesis of labelled fatty acids:

Stable Isotope Labeling: This typically involves incorporating stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C). The chemical synthesis of deuterium-labeled very long-chain PUFAs has been reported, using methods like the Wittig reaction to build the carbon chain from deuterated precursors. nih.gov For ¹³C labeling, organisms like algae can be cultured with ¹³CO₂ as the sole carbon source to produce universally ¹³C-labeled lipids, which can then be used as precursors in tracer studies. nih.gov

Radiolabeling: This involves attaching a radioactive isotope, such as fluorine-18 (B77423) (¹⁸F) or gallium-67 (B84094) (⁶⁷Ga), to the molecule. These tracers are detectable by imaging techniques like Positron Emission Tomography (PET). nih.goviaea.org The synthesis often involves conjugating the fatty acid to a chelating agent (like DOTA) which can then be complexed with a radioisotope, or by directly incorporating the radioisotope through specialized chemical reactions. iaea.orgplos.org

While specific reports detailing the synthesis of labeled this compound are not prevalent, these established methodologies are directly applicable. By synthesizing this compound with an isotopic label, scientists can conduct tracer studies to elucidate its metabolic pathways and identify its downstream bioactive metabolites, providing crucial insights into its physiological roles.

Future Directions and Emerging Research Avenues for Columbinic Acid

Application of Multi-Omics Technologies to Unravel Complex Metabolic Networks

The biosynthesis of unusual fatty acids like columbinic acid involves intricate metabolic pathways. aocs.org The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—is a powerful strategy to elucidate these complex networks. nih.govmdpi.com By combining these approaches, researchers can identify the specific genes, enzymes, and regulatory factors responsible for this compound production in plants like Aquilegia vulgaris and the weed Thlaspi arvense. researchgate.netcabidigitallibrary.org

A multi-omics approach can reveal how the expression of fatty acid synthesis genes is correlated with the accumulation of specific metabolites. nih.govfrontiersin.org For instance, transcriptomic analysis can identify differentially expressed genes in tissues that produce this compound, while proteomics can confirm the presence and activity of the corresponding enzymes. scielo.br Metabolomic profiling provides a snapshot of the fatty acids and other related compounds, allowing for a comprehensive understanding of the metabolic flux. mdpi.com This integrated analysis has been successfully used to study fatty acid metabolism in various organisms, revealing key regulatory genes and pathways that could be targeted for enhanced production. mdpi.commdpi.com

Table 1: Application of Multi-Omics Technologies in this compound Research

Omics TechnologyObjectivePotential Insights
Genomics Identify genes encoding desaturases, elongases, and other enzymes in the biosynthetic pathway.Discovery of novel enzymes with unusual specificities, such as the trans-Δ5-desaturase responsible for this compound's unique structure.
Transcriptomics Analyze gene expression patterns in different tissues and under various conditions to understand regulatory networks.Identification of transcription factors and signaling pathways that control this compound synthesis.
Proteomics Quantify the protein landscape to connect gene expression with functional enzyme activity.Confirmation of enzyme presence and post-translational modifications that may regulate activity.
Metabolomics Profile the full spectrum of fatty acids and related metabolites in the organism.Elucidation of the complete metabolic pathway, including precursor molecules and downstream products, and understanding metabolic bottlenecks.

Advanced Biotechnological Production in Engineered Microbial and Algal Systems

The native plant sources of this compound are not ideal for large-scale commercial production. Therefore, advanced biotechnological strategies using engineered microbial and algal systems are a promising alternative. frontiersin.org Oleaginous yeasts, such as Saccharomyces cerevisiae and Yarrowia lipolytica, along with various microalgae, are attractive chassis organisms for producing valuable fatty acids due to their rapid growth and established genetic tools. nih.govmdpi.com

Table 2: Potential Microbial and Algal Systems for this compound Production

OrganismAdvantagesEngineering Strategies
Saccharomyces cerevisiae Well-characterized genetics, robust fermentation capabilities.Overexpression of desaturase and elongase genes, blocking competing pathways (e.g., β-oxidation). nih.gov
Yarrowia lipolytica High capacity for lipid accumulation, ability to utilize diverse carbon sources.Engineering of fatty acid synthase and acetyl-CoA carboxylase for increased precursor supply. nih.gov
Chlamydomonas reinhardtii Photosynthetic, reducing the need for expensive carbon sources.Nuclear and chloroplast genome engineering for stable expression of fatty acid modifying enzymes.
Schizochytrium sp. Naturally produces high levels of omega-3 fatty acids, indicating a robust lipid metabolism.Introduction of the this compound pathway into a host already optimized for high lipid yield. frontiersin.org

In-depth Mechanistic Studies on Novel Biological Activities and Cellular Pathways

This compound has demonstrated interesting biological effects, such as its ability to alleviate symptoms of essential fatty acid deficiency. nih.gov However, the precise molecular mechanisms behind these activities are not fully understood. Future research will need to focus on how this compound and its metabolites interact with cellular machinery. nih.gov Fatty acids and their derivatives are known to act as signaling molecules that can modulate inflammation and metabolic processes. mdpi.comnih.gov

In-depth studies should investigate how this compound interacts with key cellular receptors, such as free fatty acid receptors (FFARs) and peroxisome proliferator-activated receptors (PPARs), which are known to be involved in lipid sensing and metabolic regulation. nih.govmdpi.com It is also crucial to explore its metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as the resulting oxylipins may have their own distinct biological activities. researchgate.netnih.gov For example, studies have shown that the lipoxygenase product of this compound is effective in treating scaly dermatitis in rats. nih.gov Understanding these pathways could lead to the development of novel therapeutic applications.

Investigation of this compound's Role in Inter-species Interactions and Chemical Ecology

The presence of unusual fatty acids like this compound in certain plants suggests a role in their ecological interactions. mdpi.com Chemical ecology studies how organisms use chemical compounds to interact with their environment, including defense against herbivores, pathogens, or competing plants (allelopathy). rsc.orgresearchgate.net Thlaspi arvense, a known producer of this compound, also produces other chemicals that have allelopathic effects, inhibiting the growth of other plants. alaska.eduwiu.edu

Future investigations should explore whether this compound itself contributes to these defensive strategies. This could involve studying the effects of purified this compound on common herbivores and pathogens of the source plants. Furthermore, the fatty acid composition of an organism can be influenced by its diet and symbiotic microorganisms. researchgate.net Research into the microbiome of plants that produce this compound could reveal whether symbiotic bacteria play a role in its synthesis or modification, which could have significant implications for the plant's fitness and interactions within its ecosystem. nih.gov

Development of Innovative Analytical Tools for In Situ and Real-Time Analysis

Advancements in analytical chemistry are crucial for furthering our understanding of this compound. While established methods like gas chromatography-mass spectrometry (GC-MS) are the gold standard for fatty acid analysis, they often require sample destruction and complex preparation steps. mdpi.comjfda-online.com There is a growing need for innovative tools that allow for in situ and real-time analysis of lipids within living tissues. mdpi.com

Techniques such as fluorescence microscopy with lipid-specific dyes or genetically encoded biosensors can provide spatial and temporal information about where this compound is synthesized and stored in plant cells. mdpi.com Advanced mass spectrometry techniques, like direct infusion electrospray ionization and liquid chromatography-mass spectrometry (LC-MS), offer rapid and comprehensive lipid profiling from small amounts of material. aocs.orgfrontiersin.orgcreative-proteomics.com Furthermore, non-destructive methods like Nuclear Magnetic Resonance (NMR) spectroscopy could be adapted for real-time monitoring of lipid production in engineered organisms, providing immediate feedback for process optimization. bgu.ac.ilmetwarebio.com

Table 3: Advanced Analytical Tools for this compound Research

TechniquePrincipleApplication for this compound
High-Resolution LC-MS/MS Separates complex lipid mixtures followed by precise mass determination and fragmentation analysis. metwarebio.comAccurate quantification and structural elucidation of this compound and its various metabolites from biological extracts. frontiersin.org
Fluorescent Lipid Reporters Genetically encoded sensors or dyes that bind to specific lipids and fluoresce. mdpi.comIn vivo visualization of this compound localization and trafficking within cells and tissues.
Real-Time NMR Spectroscopy Measures the magnetic properties of atomic nuclei to determine molecular structure without destroying the sample. bgu.ac.ilNon-invasive, real-time monitoring of this compound accumulation during biotechnological production processes.
Raman Spectroscopy Detects unique molecular vibrations based on inelastic scattering of laser light. osu.eduIn situ chemical imaging to map the distribution of this compound within plant tissues without labeling.

Q & A

Q. What are the key structural features and classification of columbinic acid, and how do they influence its reactivity in biological systems?

this compound (IUPAC: (5E,9E,12E)-octadeca-5,9,12-trienoic acid) is an omega-6 polyunsaturated fatty acid (PUFA) with 18 carbons and three conjugated trans double bonds. Its molecular formula is C₁₈H₃₀O₂, and it is classified as a long-chain fatty acid (LCFA). The conjugated E-configuration of its double bonds increases oxidative instability, which impacts its role in lipid peroxidation studies. Structural analysis via NMR or mass spectrometry is critical for distinguishing it from isomers like γ-linolenic acid (18:3 n-6) .

Q. What methodological considerations are essential for extracting this compound from biological tissues?

The Bligh-Dyer method is widely used for lipid extraction due to its efficiency in isolating polar and nonpolar lipids. Tissues are homogenized in chloroform-methanol (2:1 v/v), followed by phase separation with water. The chloroform layer contains lipids, including this compound, which can be further purified via thin-layer chromatography (TLC) or solid-phase extraction (SPE). Ensure nitrogen gas is used during solvent evaporation to prevent oxidation .

Q. How is this compound quantified in fatty acid profiling, and what analytical challenges arise?

Gas chromatography with flame ionization detection (GC-FID) is standard for quantifying this compound. Key parameters:

  • Column: Polar capillary (e.g., BPX-70).
  • Derivatization: Methylation using BF₃-methanol.
  • Internal standard: C17:0 or C19:0 fatty acids.
    Challenges include resolving this compound from co-eluting isomers (e.g., α- and γ-linolenic acids) and ensuring peak purity via mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s metabolic effects be resolved through experimental design?

Discrepancies in studies (e.g., pro-inflammatory vs. anti-inflammatory effects) often stem from model variability (cell lines vs. animal models) or dosage differences. To address this:

  • Use isotopic tracers (¹³C-columbinic acid) to track metabolic flux in controlled in vitro systems.
  • Employ multi-omics approaches (lipidomics + transcriptomics) to identify context-dependent pathways.
  • Standardize diets in animal studies to control for background PUFA intake .

Q. What are the challenges in synthesizing this compound with high stereochemical purity, and how can they be mitigated?

Chemical synthesis of this compound requires regioselective formation of trans double bonds. Challenges include:

  • Isomerization during Wittig or Horner-Wadsworth-Emmons reactions.
  • Purification of all-E isomers from cis/trans mixtures.
    Mitigation strategies:
  • Use palladium-catalyzed cross-coupling for controlled double-bond geometry.
  • Employ silver-ion chromatography for final purification .

Q. How do in vitro and in vivo models differ in studying this compound’s bioavailability and bioactivity?

Factor In Vitro In Vivo
BioavailabilityDirect exposure; no metabolismAffected by absorption, distribution
Oxidative stabilityControlled (e.g., antioxidants added)Influenced by endogenous antioxidants
RelevanceMechanistic insightsPhysiological context
Use in vitro models (e.g., HepG2 cells) for pathway elucidation and in vivo models (rodents) for systemic effects. Pair with stable isotope tracing for kinetic analysis .

Q. What statistical approaches improve reproducibility in this compound research?

  • Multivariate analysis: PCA or PLS-DA to handle GC-MS datasets with high dimensionality.
  • Power analysis: Predefine sample sizes to detect ≥20% effect sizes (α=0.05, power=0.8).
  • Meta-analysis: Aggregate data from independent studies to identify consensus biological roles .

Interdisciplinary and Ethical Considerations

Q. How can lipidomics integrate with other omics fields to elucidate this compound’s role in disease mechanisms?

  • Combine lipidomics with proteomics to identify this compound-binding proteins (e.g., PPAR-γ).
  • Use metabolomics to map its conversion into oxylipins.
  • Validate findings in CRISPR-edited cell lines lacking key enzymes (e.g., Δ6-desaturase) .

Q. What ethical guidelines apply to animal studies investigating this compound’s pharmacological effects?

  • Follow ARRIVE 2.0 guidelines for experimental design and reporting.
  • Minimize animal numbers via pilot studies and sequential sampling.
  • Obtain institutional ethics approval for protocols involving dietary PUFA manipulation .

Data Reporting and Reproducibility

Q. What best practices ensure transparency in reporting chromatographic data for this compound?

  • Column specifications: Include phase, length, and particle size.
  • Peak integration: Specify software and parameters (e.g., baseline correction).
  • Validation: Report limits of detection (LOD) and quantification (LOQ).
  • Raw data: Deposit in repositories like MetaboLights or LipidMAPS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.